5-Hydroxymaltol

Antioxidant Free Radical Scavenging Food Chemistry

For R&D requiring a specific 'roasted' aroma profile or enhanced antioxidant potency, standard maltol is an insufficient substitute. 5-Hydroxymaltol's unique structure delivers superior DPPH scavenging (90.7%) and lipid peroxidation inhibition (IC50 0.93 μg/mL), outperforming BHT. Its higher water solubility simplifies in vitro assay preparation by reducing DMSO dependency. Ensure experimental precision by sourcing the correct, high-purity pyranone derivative.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 1073-96-7
Cat. No. B089605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymaltol
CAS1073-96-7
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=CO1)O)O
InChIInChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3
InChIKeySSSNQLHKSUJJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymaltol (CAS 1073-96-7): Sourcing the Pure Compound for Advanced Antioxidant and Flavor Research


5-Hydroxymaltol (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a hydroxylated derivative of the common flavor compound maltol, classified as an organic pyranone derivative [1]. It is a naturally occurring secondary metabolite, identified in sources such as toasted oak, specific honeys, and the fungus *Penicillium echinulatum* [2]. Its structure, featuring an additional hydroxyl group compared to its parent compound, is directly responsible for its differentiated physicochemical and biological properties, including enhanced solubility and distinct antioxidant and anti-inflammatory activities [3].

The Inadequacy of Generic Maltol Substitution: Why 5-Hydroxymaltol Offers Distinct Research Value


Substituting 5-Hydroxymaltol with its close structural analogs, such as maltol or kojic acid, is not scientifically valid for applications requiring specific antioxidant potency or distinct flavor profiles. The additional hydroxyl group at the 5-position of the pyranone ring fundamentally alters its electronic configuration and intermolecular interactions . This structural feature confers enhanced water solubility, a different flavor threshold and character ('roasted' vs. 'sugary'), and a quantifiably higher capacity for free radical scavenging compared to maltol-based derivatives, as demonstrated in quantitative assays [1]. Procurement of the correct analog is therefore critical for ensuring experimental reproducibility and achieving the desired functional outcome in research and development.

Quantitative Performance of 5-Hydroxymaltol: A Comparative Evidence Guide for Scientific Selection


DPPH Radical Scavenging: 5-Hydroxymaltol Outperforms the Standard Antioxidant BHT

5-Hydroxymaltol demonstrates superior free radical scavenging activity compared to the synthetic antioxidant butylated hydroxytoluene (BHT) in a DPPH assay. Under comparable conditions, the target compound achieved a higher percentage of DPPH radical scavenging, indicating a more potent hydrogen-donating ability .

Antioxidant Free Radical Scavenging Food Chemistry

Anti-Inflammatory Efficacy: Quantified Suppression of Pro-Inflammatory Mediators

In LPS-stimulated RAW 264.7 macrophages, 5-Hydroxymaltol demonstrates a clear, concentration-dependent anti-inflammatory effect, significantly suppressing key pro-inflammatory cytokines and mediators [1]. While a direct head-to-head comparison with its structural analogs is not available, the class of pyranones, including maltol and kojic acid, is known for metal-chelating and some anti-inflammatory activity; however, the specific, multi-pathway inhibition profile detailed for 5-Hydroxymaltol is not a generic property of the class .

Inflammation Macrophage Immunology

Distinctive 'Roasted' Aroma for Flavor and Fragrance Applications

5-Hydroxymaltol possesses a unique and well-defined sensory profile, described as 'roasted' [1]. This contrasts sharply with the 'sugary' or 'caramel-like' sweet flavor notes typically associated with its parent compound, maltol, and other analogs like ethyl maltol [2]. This sensory differentiation is crucial for product development.

Flavor Chemistry Sensory Science Aroma

Enhanced Solubility: A Key Differentiator for In Vitro and Formulation Studies

The presence of an additional hydroxyl group on the pyranone ring is stated to enhance the water solubility of 5-Hydroxymaltol compared to maltol . This is supported by predicted logP values: ACD/Labs predicts a LogP of -0.22 for 5-Hydroxymaltol , whereas experimental values for maltol are typically around 0.12 [1]. The lower logP value indicates higher hydrophilicity and water solubility.

Solubility Physicochemical Properties Formulation

Procurement-Led Application Scenarios for 5-Hydroxymaltol (CAS 1073-96-7)


Development of Functional Foods and Nutraceuticals Requiring Potent Antioxidant Activity

In product development pipelines focused on reducing oxidative stress, 5-Hydroxymaltol should be prioritized over generic antioxidants like BHT or unsubstituted maltol. Its superior DPPH radical scavenging (90.7% at 350 µM vs. 87.6% for BHT) and its ability to inhibit lipid peroxidation (IC50 0.93 μg mL⁻¹ for the APEA extract) [1] provide a quantifiable performance advantage for enhancing product shelf-life and potential health benefits.

In Vitro Inflammation Research Focusing on Macrophage-Mediated Pathways

For studies investigating the modulation of inflammation in macrophage models (e.g., RAW 264.7 cells), 5-Hydroxymaltol is the optimal choice among pyranone derivatives. It provides a multi-faceted mechanism of action, suppressing NO, TNF-α, IL-1β, and iNOS production, while also activating the NRF2/HO-1 antioxidant response . This combination of effects is not a documented, class-wide property of simpler analogs like maltol or kojic acid, making 5-Hydroxymaltol essential for this specific research direction.

Formulation of Savory and 'Toasted' Flavor Systems

When creating flavor formulations for products like roasted grain beverages, coffee substitutes, smoked foods, or aged spirits, 5-Hydroxymaltol is an irreplaceable ingredient. It is the only compound in its class that delivers the authentic 'roasted' aroma note [1], as opposed to the 'sugary' or 'caramel' notes provided by maltol and its other derivatives [2]. This unique sensory property ensures the accuracy and authenticity of the final flavor profile.

Design of Aqueous-Based Biological Assays with Reduced Vehicle Toxicity

For researchers designing in vitro cell-based assays, the higher aqueous solubility of 5-Hydroxymaltol (predicted logP of -0.22) compared to maltol (experimental logP of 0.12) offers a significant practical advantage. This property allows for the preparation of higher-concentration stock solutions in aqueous buffers, reducing or eliminating the need for organic co-solvents like DMSO, which are known to interfere with cell viability and signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxymaltol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.